molecular formula C9H8BrNO4 B2930943 Ethyl 4-bromo-2-nitrobenzoate CAS No. 528872-23-3

Ethyl 4-bromo-2-nitrobenzoate

Cat. No.: B2930943
CAS No.: 528872-23-3
M. Wt: 274.07
InChI Key: HBBNMJSSYTXTPH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid, where the ethyl ester is substituted with a bromine atom at the 4-position and a nitro group at the 2-position. This compound is commonly used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-2-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Reduction: Ethyl 4-amino-2-nitrobenzoate.

    Substitution: Ethyl 4-methoxy-2-nitrobenzoate or other substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-bromo-2-nitrobenzoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Employed in the development of bioactive compounds and as a precursor for the synthesis of potential drug candidates.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism .

Comparison with Similar Compounds

Ethyl 4-bromo-2-nitrobenzoate can be compared with other similar compounds such as:

    Ethyl 4-chloro-2-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and properties due to the difference in halogen atoms.

    Ethyl 4-fluoro-2-nitrobenzoate: Contains a fluorine atom instead of bromine, leading to variations in chemical behavior and applications.

    Ethyl 4-iodo-2-nitrobenzoate:

This compound is unique due to the specific combination of bromine and nitro substituents, which impart distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

ethyl 4-bromo-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBNMJSSYTXTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528872-23-3
Record name ethyl 4-bromo-2-nitrobenzoate
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